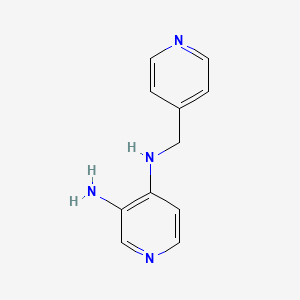
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group at the 3-position and a pyridylmethylamino group at the 4-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride typically involves the reaction of 3-amino-4-chloropyridine with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpyridine: Similar in structure but with a methyl group instead of a pyridylmethylamino group.
4-(Aminomethyl)pyridine: Contains an aminomethyl group at the 4-position instead of a pyridylmethylamino group.
Uniqueness
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride is unique due to the presence of both an amino group and a pyridylmethylamino group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.
Properties
CAS No. |
78070-05-0 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-N-(pyridin-4-ylmethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C11H12N4/c12-10-8-14-6-3-11(10)15-7-9-1-4-13-5-2-9/h1-6,8H,7,12H2,(H,14,15) |
InChI Key |
GIMWYWKTDWPTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
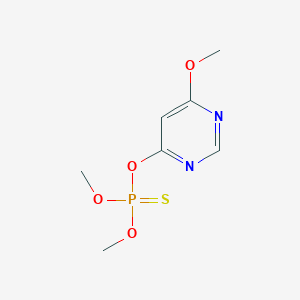
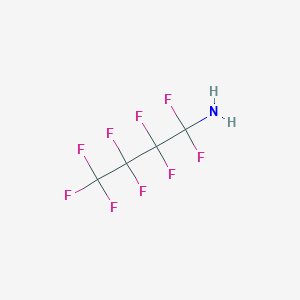
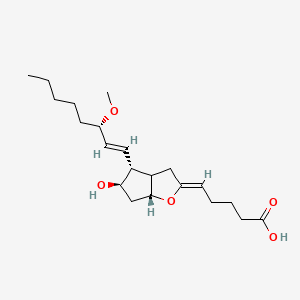

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
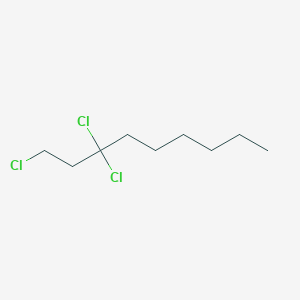
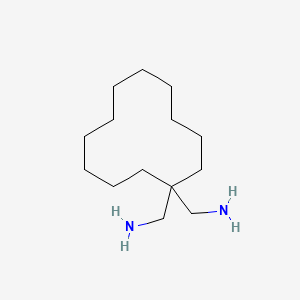
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
